molecular formula C7H11N3S B027050 2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole CAS No. 106006-83-1

2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole

Cat. No. B027050
CAS RN: 106006-83-1
M. Wt: 169.25 g/mol
InChI Key: DRRYZHHKWSHHFT-UHFFFAOYSA-N
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Description

2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole, also known as (S)-4,5,6,7-Tetrahydrobenzothiazole-2,6-diamine, is a molecule that belongs to the heterocyclic class . It has an empirical formula of C7H11N3S and a molecular weight of 169.25 .


Synthesis Analysis

The synthesis of 2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole involves several steps . First, bromine reacts with a solution of 4-acetamido-cyclohexanone in water to produce 2-bromo-4-acetamido-cyclohexanone. Then, thiourea is added to produce 6-acetyl amino- 2-amino-4,5,6,7-tetrahydro-benzthiazole. After this, an aqueous solution of hydrobromic acid is added to produce 2,6-diamino-4,5,6,7-tetrahydro-benzthiazole dihydrobromide. Finally, 2,6-diamino-4,5,6,7-tetrahydro-benzthiazole is isolated .


Molecular Structure Analysis

The molecular structure of 2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole is represented by the SMILES string N [C@H]1CCc2nc (N)sc2C1 .


Chemical Reactions Analysis

2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole is used as an intermediate in the synthesis of pramipexole, a dopamine D2 subfamily receptor agonist .


Physical And Chemical Properties Analysis

2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole is a powder with a melting point of 230.1-231.1 °C . It has a density of 1.313±0.06 g/cm3 . It is stored under inert gas (nitrogen or Argon) at 2–8 °C .

Scientific Research Applications

Nonlinear Optical (NLO) Material Development

2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole: can be utilized to prepare its sulfate monohydrate salt, which exhibits properties suitable for nonlinear optical applications . These materials are crucial in the development of devices like optical switches, modulators, and frequency converters, which are essential components in telecommunications and laser technology.

Corrosion Inhibition

This compound serves as an effective corrosion inhibitor for mild steel in acidic environments . Its application is particularly valuable in industries where steel is exposed to corrosive substances, helping to extend the lifespan of metal components and structures.

Pharmaceutical Synthesis

As an intermediate in the synthesis of pramipexole , a dopamine D2 subfamily receptor agonist, 2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole plays a significant role in the pharmaceutical industry . Pramipexole is used in the treatment of Parkinson’s disease and restless legs syndrome.

Molecular Imprinting

The compound is used in the design of selective molecularly imprinted sorbents . These are designed for optimized solid-phase extraction of specific substances from complex matrices, such as S-pramipexole from human urine, which is crucial for analytical and diagnostic purposes .

Mechanism of Action

Target of Action

The primary targets of 2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole, also known as 4,5,6,7-Tetrahydrobenzo[d]thiazole-2,6-diamine, are Casein kinase 2 (CK2) and glycogen synthase kinase-3beta (GSK3β) . These kinases are responsible for the phosphorylation of a tumor suppressor protein (PTEN) in a cooperative manner which causes its deactivation .

Mode of Action

This compound acts as an inhibitor of bacterial DNA gyrase B (GyrB) . It binds to histone H3 proteins and has shown high cytotoxicity against various types of cancer cell lines . It also acts as a dual kinase inhibitor against CK2 and GSK3β .

Biochemical Pathways

The compound affects the biochemical pathways involving CK2 and GSK3β. By inhibiting these kinases, it prevents the phosphorylation and subsequent deactivation of PTEN . This results in the suppression of tumor growth.

Pharmacokinetics

It is known that the compound is a white crystalline solid that is almost insoluble in water but can dissolve in organic solvents such as ethanol and dimethylformamide . These properties may affect its absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.

Result of Action

The inhibition of CK2 and GSK3β by 2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole prevents the deactivation of PTEN, a tumor suppressor protein . This leads to the suppression of tumor growth. Additionally, it has been shown to inhibit leukemia cells and cancer cells in vitro through an unknown mechanism .

Action Environment

The action, efficacy, and stability of 2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole can be influenced by various environmental factors. For instance, its solubility in different solvents can affect its bioavailability and thus its efficacy

Safety and Hazards

The compound is classified as an eye irritant, skin irritant, and may cause respiratory irritation . It is recommended to wear suitable gloves, eye protection, and protective clothing when handling this compound .

Future Directions

2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole can be used to prepare its sulfate monohydrate salt, which acts as a good material for nonlinear optical (NLO) applications . It can also be used as a corrosion inhibitor for mild steel in acidic medium .

properties

IUPAC Name

4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3S/c8-4-1-2-5-6(3-4)11-7(9)10-5/h4H,1-3,8H2,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRRYZHHKWSHHFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CC1N)SC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60909060
Record name 2-Imino-2,3,4,5,6,7-hexahydro-1,3-benzothiazol-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60909060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole

CAS RN

104617-49-4, 106006-83-1
Record name 4,5,6,7-Tetrahydro-2,6-benzothiazolediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=104617-49-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Imino-2,3,4,5,6,7-hexahydro-1,3-benzothiazol-6-amine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.115.646
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Record name 2,6-Benzothiazolediamine, 4,5,6,7-tetrahydro
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Bromine (112 g) was added dropwise to a solution of 4-acetamidocyclohexanone (100 g) in 500 ml water at room temperature. The mixture was warmed to approximately 45° C. and maintained at this temperature until the bromine colour had been lost. To this, thiourea (125 g) was added, and the mixture was heated to approximately 80° C. To this, aqueous hydrobromic acid (100 ml) was added, and the contents of the reaction vessel were refluxed. The contents were then cooled to approximately 10° C., and neutralized with caustic lye solution. The product, 2,6-diamino-4,5,6,7-tetrahydro-benzthiazole, was isolated by filtration, and washed with chilled water and dried. The product was off-white in colour, and the yield was approximately 60 g in weight.
Quantity
112 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
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0 (± 1) mol
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Quantity
125 g
Type
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Quantity
100 mL
Type
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Reaction Step Four

Synthesis routes and methods II

Procedure details

A solution of 2-amino-6-oxo-4,5,6,7-tetrahydro-1,3-benzothiazole (2.0 g, 12 mmol), ammonium acetate (9.2 g, 120 mmol) and sodium cyanoborohydride (0.53 g, 8.4 mmol) in 40 mL of methanol was stirred under nitrogen at ambient temperature for 48 hours. Concentrated HCl was added and methanol was removed in vacuo. The residue was mixed with water and solution was made alkaline with NaOH. White precipitate was removed by filtration, washed with water and dried to give 1.0 g of the title compound. The structure of the product was confirmed by NMR.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
9.2 g
Type
reactant
Reaction Step One
Quantity
0.53 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
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Quantity
0 (± 1) mol
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Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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